L-gamma-Glutamyl-P-nitroanilide monohydrate

Enzyme Kinetics Biocatalysis GGT Assay Development

GGT assay inconsistency and high reagent costs compromise throughput and data reproducibility. This chromogenic substrate eliminates variability with a unified solution for both kinetic and in-gel assays. - High catalytic efficiency (kcat=105 s⁻¹, Km=21 µM) ensures robust HTS signals at low substrate concentrations. - Validated for both spectrophotometric (405-410 nm) and in-gel activity staining, reducing the need for multiple substrates. - Cost-optimized: requires 60% less glycylglycine acceptor than the 3-carboxy derivative, lowering per-assay expenditure.

Molecular Formula C11H15N3O6
Molecular Weight 285.25 g/mol
CAS No. 122864-94-2
Cat. No. B039085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gamma-Glutamyl-P-nitroanilide monohydrate
CAS122864-94-2
Molecular FormulaC11H15N3O6
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
InChIInChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
InChIKeyHAFIAIPYVFZHSY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-gamma-Glutamyl-P-nitroanilide: GGT Substrate Overview


L-gamma-Glutamyl-P-nitroanilide monohydrate (CAS 122864-94-2), also known as γ-Glu-pNA or GPNA, is a synthetic chromogenic substrate for the enzyme γ-glutamyltransferase (GGT; EC 2.3.2.2) [1]. It is a derivative of L-glutamic acid featuring a p-nitroaniline moiety linked via a γ-glutamyl bond. Upon enzymatic cleavage by GGT, p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically at 400-410 nm, enabling direct, real-time monitoring of enzyme activity without the need for additional coupling reactions [2]. The monohydrate form (C11H13N3O5·H2O; MW 285.3) is supplied as a white to off-white crystalline solid with a purity of ≥98% by HPLC . It serves as a high-affinity, well-characterized donor substrate analogue of the physiological substrate glutathione, making it a cornerstone reagent in GGT enzymology, clinical diagnostics, and drug discovery [1].

1 Direct chromogenic readout at 400–410 nm — no coupling reactions required
2 Enables real-time kinetic GGT activity monitoring in solution-phase assays
3 Well-characterized across multiple GGT enzyme systems for method development

Why γ-Glu-pNA Cannot Be Substituted


Despite the availability of structurally related γ-glutamyl donors, L-gamma-Glutamyl-P-nitroanilide monohydrate offers a unique, quantifiable balance of kinetic properties, solubility, and broad assay compatibility that is not replicated by its closest analogs. Substitution with the 3-carboxy derivative (e.g., L-gamma-glutamyl-3-carboxy-4-nitroanilide) introduces significant changes in substrate affinity (Km) and solubility [1]. Alternative chromogenic substrates like N-gamma-L-glutamyl-alpha-naphthylamide require different detection wavelengths and have distinct performance characteristics in gel-based assays [2]. Even the natural substrate, glutathione, lacks the direct chromogenic readout that makes γ-Glu-pNA essential for high-throughput and real-time kinetic analyses. Therefore, generic interchange based solely on the presence of a γ-glutamyl moiety is scientifically unsound and can lead to non-comparable or uninterpretable data. The following sections provide the quantitative evidence required for a rigorous selection process.

Dimension
This Product
Substitute May Differ
Substrate affinity
Reported lower Km in multiple systems
3-carboxy derivative exhibits higher Km; affinity profile may shift
Detection modality
Spectrophotometric readout at 405–410 nm
Naphthylamide substrate requires fluorescence; not directly interchangeable
Signal type
Direct chromogenic pNA release
Glutathione lacks direct chromogenic readout; requires coupled assay

γ-Glu-pNA: Comparative Performance Evidence


High Catalytic Efficiency vs. 3-Carboxy Substrate

For the recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BLrGGT), L-gamma-Glutamyl-P-nitroanilide demonstrates a high catalytic efficiency. Steady-state kinetic analysis revealed a kcat of 105 s⁻¹ and a Km of 21 µM [1]. This is in stark contrast to data from other systems where the 3-carboxy derivative (L-gamma-glutamyl-3-carboxy-4-nitroanilide) exhibits significantly lower affinity, with reported Km values of 0.64 mM for human serum GGT [2]. While these data are from different enzyme sources (a cross-study comparison), they illustrate a general trend that the 4-nitroanilide analog often exhibits higher affinity and catalytic turnover than its carboxylated counterpart, making it the preferred substrate for applications requiring maximal sensitivity and rapid signal generation, such as in high-throughput screening or biosensor development.

Catalytic Efficiency
Cross-study context
Target: kcat 105 s⁻¹, Km 21 µM (BLrGGT)
Comparator: 3-carboxy derivative, Km 0.64 mM (human serum GGT)
Km ~30-fold higher for comparator
Supports higher sensitivity assay design
Cross-study comparison across enzyme sources; source-specific review
Enzyme Kinetics Biocatalysis GGT Assay Development

Cost-Efficiency Advantage in Clinical Assays

A direct head-to-head comparison of assay conditions for human serum GGT established that an assay utilizing 4 mmol/L of L-gamma-Glutamyl-P-nitroanilide and 40 mmol/L of the acceptor substrate glycylglycine yields activity measurements that are equivalent to an assay using 4 mmol/L of the 3-carboxy derivative (L-gamma-glutamyl-3-carboxy-4-nitroanilide) and 100 mmol/L of glycylglycine [1]. This finding is critical for procurement, as the 4-nitroanilide-based assay requires 2.5-fold less of the often more expensive acceptor substrate, glycylglycine, to achieve the same analytical result. Furthermore, the study concluded that the 3-carboxy derivative was 'not substantially superior' to the conventional 4-nitroanilide substrate for routine use, despite its improved solubility [2].

Acceptor Economy
Head-to-head
60% less glycylglycine required for equivalent activity
Supports reagent cost optimization
40 vs 100 mmol/L glycylglycine; human serum GGT assay context
Clinical Chemistry Diagnostic Assay Optimization Reagent Cost Analysis

In-Gel Localization of GGT Activity

A method was developed for the localization of GGT on polyacrylamide gels using L-gamma-Glutamyl-P-nitroanilide as the substrate. The study directly compared this method to one using N-gamma-L-glutamyl-alpha-naphthylamide. Both substrates yielded 'identical patterns of staining' for serum GGT isoforms [1]. This evidence supports the interchangeability of L-gamma-Glutamyl-P-nitroanilide with the naphthylamide derivative for gel-based zymography, confirming its performance in this specific, niche application. The key advantage of the p-nitroanilide substrate lies in its spectrophotometric quantifiability in solution-phase assays, a feature not shared by the fluorescent naphthylamide substrate, making γ-Glu-pNA a more versatile reagent for workflows combining both gel-based and cuvette/microplate assays.

Gel Equivalency
Reported equivalency
Identical staining pattern to naphthylamide substrate on polyacrylamide gels
Supports unified gel-to-solution workflow
Qualitative equivalency for serum GGT isoform visualization
Zymography Enzyme Histochemistry Proteomics

Robust Kinetic Baseline for Assay Development

L-gamma-Glutamyl-P-nitroanilide is one of the most extensively kinetically characterized GGT substrates, providing a wealth of comparative data that facilitates method development and troubleshooting. Reported Michaelis constants (Km) across various biological systems include: 0.74 mM for bovine kidney GGT [1], 0.8 mM for human kidney GGT [2], 0.95 mM for human serum GGT at 37°C [3], and 21 µM for a recombinant bacterial GGT (BLrGGT) [4]. This broad characterization allows a scientist to benchmark their own enzyme preparation against established values, diagnose potential issues with assay conditions, and select appropriate substrate concentrations to ensure zero-order kinetics. In contrast, many alternative substrates, including the natural substrate glutathione (Km ~35 µM for an E. coli GGT [5]) or various synthetic analogs, lack this depth of characterization, making method optimization more time-consuming and less reliable.

Km Benchmark
Class-level characterization
Reported Km: 0.74 mM (bovine kidney); 0.8 mM (human kidney); 0.95 mM (human serum); 0.021 mM (B. licheniformis)
Supports method development and QC benchmarking
Cross-system characterization; verify for your enzyme source
Enzymology Assay Standardization Method Development

γ-Glu-pNA Application Scenarios


High-Throughput Screening for GGT Inhibitors

The high catalytic turnover (kcat = 105 s⁻¹) and relatively low Km (21 µM) of L-gamma-Glutamyl-P-nitroanilide with bacterial GGT isoforms, as demonstrated for BLrGGT [1], make it an ideal substrate for designing robust, high-signal HTS assays. The rapid generation of the chromogenic product p-nitroaniline at 405-410 nm allows for simple, kinetic readouts on standard plate readers, enabling the screening of large compound libraries for GGT inhibition. The cost-efficiency of the 4-nitroanilide-based assay, requiring less glycylglycine acceptor [2], further enhances its suitability for large-scale screening campaigns where reagent consumption is a primary cost driver. This scenario is directly supported by the kinetic and cost-optimization data presented in Evidence Items 1 and 2.

Clinical Diagnostics for Liver and Biliary Function

For clinical laboratories performing routine GGT activity measurements in serum, L-gamma-Glutamyl-P-nitroanilide monohydrate remains the economically and analytically validated substrate of choice. Evidence from a direct head-to-head study confirms that assays formulated with this substrate yield equivalent clinical results to those using the more soluble 3-carboxy derivative, but with a 60% reduction in the required amount of the glycylglycine acceptor [2]. This cost-saving advantage is critical for high-volume testing. Furthermore, its extensive kinetic characterization across various systems [REFS-3,4,5] provides a solid foundation for method validation, quality control, and troubleshooting, ensuring reliable and comparable patient results. This application is directly derived from the cost-efficiency and kinetic characterization data in Evidence Items 2 and 4.

Integrated Solution and Gel-Based GGT Workflows

Researchers who require both quantitative kinetic data and qualitative visualization of GGT isoforms can streamline their workflow by using a single, versatile substrate. L-gamma-Glutamyl-P-nitroanilide can be used first to measure total GGT activity in solution (e.g., cell lysates or purified fractions) via spectrophotometry [4]. Subsequently, the same substrate can be employed for in-gel activity staining following polyacrylamide gel electrophoresis, as it has been validated to produce staining patterns identical to the traditional naphthylamide substrate [6]. This unified approach ensures that the enzyme activity being visualized on the gel is the same as that being quantified in solution, eliminating a source of experimental variability and reducing the need to purchase and validate multiple specialized substrates. This scenario is directly supported by the gel localization validation in Evidence Item 3.

Enzymatic Synthesis of γ-Glutamyl Compounds

In the field of industrial biocatalysis, L-gamma-Glutamyl-P-nitroanilide serves as a model donor substrate for characterizing the transpeptidation activity of recombinant GGT enzymes, such as BLrGGT, which are used to synthesize valuable γ-glutamyl compounds like theanine [1]. The well-defined kinetic parameters (kcat = 105 s⁻¹, Km = 21 µM) allow process engineers to accurately model and optimize reaction conditions for the desired transpeptidation reaction [1]. Using this standardized, high-affinity substrate for enzyme characterization ensures that batch-to-batch enzyme performance is consistent before it is deployed in the actual synthetic process, which may use a less expensive, non-chromogenic donor substrate. This application is derived from the high catalytic efficiency data in Evidence Item 1.

Application
Selection Property
Validation Focus
GGT inhibitor screening studies
High-signal kinetic substrate profile
Enzyme activity endpoint verification
Serum GGT activity measurement studies
Reported assay equivalency context
Reagent condition benchmarking
Integrated gel and solution-phase GGT workflows
Multi-format substrate compatibility
Gel staining pattern review
γ-Glutamyl compound biocatalysis research
Standardized kinetic characterization
Batch-to-batch enzyme benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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